molecular formula C20H21N3O5S2 B2800382 N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396766-96-3

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2800382
CAS RN: 1396766-96-3
M. Wt: 447.52
InChI Key: VNENNWSQQOEMKI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, a cyclohexyl group, a dihydrobenzo[b][1,4]dioxine group, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered ring with one sulfur atom . Oxadiazole is a heterocyclic ring containing two nitrogen atoms and one oxygen atom . Dihydrobenzo[b][1,4]dioxine is a type of dioxin with two oxygen atoms in a six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the specific functional groups present. Thiophenes can undergo electrophilic aromatic substitution reactions similar to benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Enzyme Inhibitory Applications

Sulfonamides, including those with benzodioxane and acetamide moieties, have been studied for their potential as enzyme inhibitors. For instance, a study by Abbasi et al. (2019) synthesized new sulfonamides to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). The research found that most synthesized compounds exhibited substantial inhibitory activity, suggesting that sulfonamides with complex structures could serve as leads for developing enzyme inhibitors (Abbasi et al., 2019).

Antimicrobial and Antiproliferative Agents

Sulfonamide-based compounds have also been explored for their antimicrobial and antiproliferative properties. A study by Irshad et al. (2019) reported the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds were found to exhibit moderate activity against enzymes like butyrylcholinesterase and acetylcholinesterase but showed promising activity against lipoxygenase, an enzyme associated with inflammatory processes. Furthermore, some of these compounds demonstrated proficient antimicrobial activities, highlighting their potential in therapeutic applications (Irshad et al., 2019).

Potential in Cancer Research

Research into sulfonamide derivatives extends into cancer therapy, with studies exploring their anticancer activities. For example, Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share structural features with sulfonamides, for their anticancer activities. The study found that these compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting that similar sulfonamide compounds might have potential applications in cancer research (Redda & Gangapuram, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future research directions would likely involve further studying the biological activity of this compound and potentially developing it into a therapeutic drug if it shows promising activity .

properties

IUPAC Name

N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c24-30(25,15-4-5-16-17(12-15)27-10-9-26-16)23-20(7-2-1-3-8-20)19-21-18(22-28-19)14-6-11-29-13-14/h4-6,11-13,23H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNENNWSQQOEMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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